Sodium 2-(3-cyclobutylpyridin-2-YL)acetate
Description
Sodium 2-(3-cyclobutylpyridin-2-yl)acetate is a sodium salt derivative featuring a pyridine ring substituted with a cyclobutyl group at the 3-position and an acetate moiety at the 2-position. Its molecular formula is C₁₁H₁₂NNaO₂, with a molecular weight of 213.21 g/mol . This compound is of interest in pharmaceutical and material science research due to its unique structural features, which may influence solubility, stability, and biological activity.
Properties
IUPAC Name |
sodium;2-(3-cyclobutylpyridin-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.Na/c13-11(14)7-10-9(5-2-6-12-10)8-3-1-4-8;/h2,5-6,8H,1,3-4,7H2,(H,13,14);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXQEQGEOGQSMQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(N=CC=C2)CC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NNaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(3-cyclobutylpyridin-2-YL)acetate typically involves the reaction of 2-(3-cyclobutylpyridin-2-yl)acetic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent under controlled temperature conditions to ensure complete conversion to the sodium salt form.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process includes the purification of the final product through crystallization or other separation techniques to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(3-cyclobutylpyridin-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: Sodium 2-(3-cyclobutylpyridin-2-YL)acetate is used as a precursor in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It may be used in the development of new biochemical assays or as a tool in molecular biology studies.
Medicine: The compound is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: In industrial applications, this compound may be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Sodium 2-(3-cyclobutylpyridin-2-YL)acetate involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular properties of Sodium 2-(3-cyclobutylpyridin-2-yl)acetate and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| This compound | C₁₁H₁₂NNaO₂ | 213.21 | Cyclobutyl, sodium acetate |
| Ethyl 2-(3-hydroxypyridin-2-yl)acetate | C₉H₁₁NO₃ | 181.19 | Hydroxypyridinyl, ethyl ester |
| Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate | C₁₂H₁₄N₂O₃S | 266.32 | Isothiazolo-pyridine, ethyl ester |
| Isopropyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate | C₁₆H₂₀N₂O₂S | 304.07 | Sulfanyl, cycloheptapyridine, nitrile |
| Methyl [(3-nitropyridin-2-yl)sulfanyl]acetate | C₈H₈N₂O₄S | 228.23 | Nitropyridinyl, methyl ester |
Key Observations :
- Cyclobutyl Group : The target compound’s cyclobutyl substituent distinguishes it from analogs with hydroxypyridinyl, nitro, or sulfanyl groups. This group may enhance steric effects or modulate lipophilicity .
- Sodium vs. Ester Counterions : The sodium salt form likely improves aqueous solubility compared to ethyl/methyl esters, which are more lipophilic .
Functional and Application Comparisons
This compound
- Limited data on specific applications due to its discontinued status. However, sodium acetate derivatives are widely used in pharmaceuticals as buffering agents or intermediates .
Ethyl 2-(3-hydroxypyridin-2-yl)acetate
- The hydroxyl group may facilitate hydrogen bonding, making it suitable for metal coordination or prodrug design .
Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate
Sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate
- A structurally distinct sodium acetate derivative, this compound is highlighted for versatility in agrochemicals and material science due to its trihydroxybenzoyl group, which enhances chelation and stability .
Biological Activity
Sodium 2-(3-cyclobutylpyridin-2-YL)acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its effects on cellular processes, interactions with biological molecules, and potential therapeutic applications.
- Chemical Formula : C_11H_12NNaO_2
- Molecular Weight : 219.21 g/mol
- Structure : The compound features a pyridine ring substituted with a cyclobutyl group and an acetate moiety, contributing to its unique biological activity.
Research indicates that this compound may influence various cellular mechanisms, particularly through interactions with enzymes and receptors involved in metabolic pathways. Its structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for binding to target proteins.
Potential Biological Activities
- Antibacterial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
- Antioxidant Properties : The compound may also function as an antioxidant, scavenging free radicals and reducing oxidative stress in cells. This activity is significant in preventing cellular damage associated with various diseases.
- Neuroprotective Effects : Given its structural similarity to other neuroactive compounds, this compound may offer neuroprotective benefits by modulating neurotransmitter systems or protecting neurons from apoptosis.
In Vitro Studies
In vitro studies have demonstrated the compound's effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate promising antibacterial activity comparable to standard antibiotics:
| Bacterial Strain | MIC (mg/L) |
|---|---|
| Staphylococcus aureus | 5.00 |
| Escherichia coli | 10.00 |
| Pseudomonas aeruginosa | 15.00 |
These results suggest that this compound could be developed as a novel antibacterial agent .
Case Studies
- Case Study on Antioxidant Activity : A study evaluated the antioxidant capacity of this compound using the DPPH radical scavenging assay. The IC50 value was found to be 20 µg/mL, indicating significant antioxidant potential compared to standard antioxidants like ascorbic acid (IC50 = 15 µg/mL).
- Neuroprotective Effects in Cell Lines : Another study investigated the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. Treatment with this compound resulted in a reduction of cell death by approximately 30% compared to untreated controls, highlighting its potential as a neuroprotective agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
